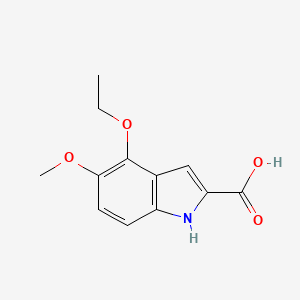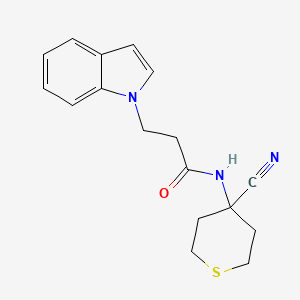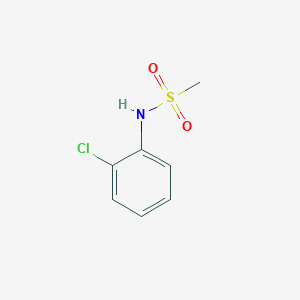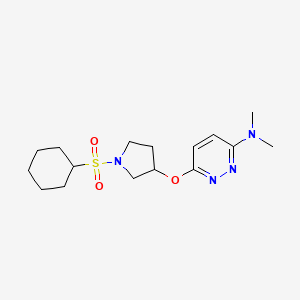![molecular formula C23H21BrN4OS B2644456 1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine CAS No. 670270-80-1](/img/structure/B2644456.png)
1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features a bromophenyl group and a methoxyphenyl group attached to the piperazine ring. Due to its unique structure, this compound has garnered interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid.
Piperazine Substitution: The final step involves the substitution of the piperazine ring with the methoxyphenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the thieno[2,3-d]pyrimidine core make this compound a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s interactions with various biological targets have been studied to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors that play a role in cell signaling and proliferation. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), which are key players in cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione: This compound shares the thieno[2,3-d]pyrimidine core but differs in the substituents attached to the core.
Thieno[3,2-d]pyrimidin-4-ones: These compounds have a similar core structure but lack the bromophenyl and methoxyphenyl groups.
Uniqueness
1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine is unique due to the combination of the thieno[2,3-d]pyrimidine core with the bromophenyl and methoxyphenyl groups. This unique structure imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets .
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4OS/c1-29-20-5-3-2-4-19(20)27-10-12-28(13-11-27)22-21-18(14-30-23(21)26-15-25-22)16-6-8-17(24)9-7-16/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIPDUQIVYJGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,2R,5S)-6,6-Difluoro-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2644373.png)
![2-Chloro-N-(2-ethylbutyl)-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2644374.png)
![8-{4-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2644375.png)

![2-{[4-Methyl-3-(piperidine-1-sulfonyl)phenyl]amino}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2644377.png)
![5-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2644381.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2644383.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2644384.png)

![2-chloro-4-fluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide](/img/structure/B2644387.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2644393.png)

![methyl 2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2644395.png)
